N-(2,5-dimethylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
N-(2,5-dimethylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzo[c]pyrimido[4,5-e][1,2]thiazine core substituted with a 2-methylbenzyl group at position 6, a 5,5-dioxido moiety, and an acetamide-linked 2,5-dimethylphenyl group via a thioether bridge. The compound’s sulfone and thioacetamide functionalities may enhance solubility and binding interactions compared to simpler analogs .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S2/c1-18-12-13-20(3)23(14-18)30-26(33)17-36-28-29-15-25-27(31-28)22-10-6-7-11-24(22)32(37(25,34)35)16-21-9-5-4-8-19(21)2/h4-15H,16-17H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJGFDFCXPVHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H17N5O2S2
- Molecular Weight : 411.5 g/mol
The intricate arrangement of its functional groups suggests potential interactions with biological macromolecules, which may contribute to its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown effectiveness against various cancer cell lines, including breast, colon, lung, and prostate cancers. The following table summarizes the findings from key studies:
The compound exhibited lower toxicity to normal cells compared to traditional chemotherapeutics like etoposide.
The proposed mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks and ultimately triggers apoptosis in cancer cells. Additionally, the compound may induce oxidative stress by elevating reactive oxygen species (ROS) levels within cancer cells, further contributing to its anticancer effects .
Case Studies
- In Vitro Studies : A study demonstrated that this compound significantly inhibited cell proliferation in breast and colon cancer cell lines at low micromolar concentrations. The study utilized cell cycle analysis to confirm that treated cells underwent apoptosis at the G1 phase .
- Molecular Docking Studies : Computational analyses have suggested that the compound binds effectively to the active site of topoisomerase II. These studies provide insights into how structural modifications can enhance binding affinity and selectivity towards cancer cells while minimizing effects on healthy tissues .
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile. In vivo studies are necessary to further evaluate its long-term effects and potential side effects in clinical settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazolo-Pyrimidine Cores
describes compounds 11a , 11b , and 12 , which share fused thiazole-pyrimidine frameworks but differ in substituents and functional groups:
Key Observations :
- The target compound’s 5,5-dioxido group distinguishes it from 11a/b and 12, likely enhancing polarity and hydrogen-bonding capacity compared to non-sulfonated analogs.
- Thioacetamide linkage provides a flexible spacer for receptor interactions, unlike the rigid benzylidene or cyano groups in 11a/b and 12.
Physicochemical Properties
- IR/NMR Trends : The target compound’s sulfone group would exhibit strong IR absorption near 1300–1150 cm⁻¹ (S=O stretching), absent in 11a/b and 12. Its thioacetamide moiety may show NH stretches (~3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹), akin to 11a/b .
- Solubility : The sulfone and acetamide groups likely improve aqueous solubility over 11a/b, which rely on nitrile and furan substituents for polarity .
Docking and Binding Efficiency
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
